molecular formula C21H21BrN3P B585255 (3-Azidopropyl)triphenylphosphonium Bromide CAS No. 127611-39-6

(3-Azidopropyl)triphenylphosphonium Bromide

Cat. No.: B585255
CAS No.: 127611-39-6
M. Wt: 426.298
InChI Key: XOSIAOCZDOUXLK-UHFFFAOYSA-M
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Description

(3-Azidopropyl)triphenylphosphonium Bromide is a chemical compound with the molecular formula C21H21BrN3P and a molecular weight of 426.3 g/mol . It is characterized by the presence of a triphenylphosphonium group attached to a 3-azidopropyl chain. This compound is typically a white to off-white solid and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Azidopropyl)triphenylphosphonium Bromide involves a multi-step process. One common method starts with the reaction of triphenylphosphine with 3-bromopropanol in the presence of a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The resulting intermediate, (3-bromopropyl)triphenylphosphonium bromide, is then reacted with sodium azide to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3-Azidopropyl)triphenylphosphonium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Azidopropyl)triphenylphosphonium Bromide involves its ability to target specific cellular components. The triphenylphosphonium group allows the compound to accumulate in mitochondria due to the negative membrane potential. Once inside the mitochondria, the azide group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can affect mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its azide group, which allows it to participate in a wide range of chemical reactions, particularly cycloaddition reactions. This makes it a valuable reagent in organic synthesis and a useful tool in biological studies .

Properties

IUPAC Name

3-azidopropyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3P.BrH/c22-24-23-17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSIAOCZDOUXLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693636
Record name (3-Azidopropyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127611-39-6
Record name (3-Azidopropyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(3-Bromo-propyl)-triphenyl-phosphonium bromide was dissolved in ethanol/water (1/1). To it sodium azide was added. The reaction mixture was heated up to reflux overnight. Solvents were removed by evaporation. The residue was extracted by dry ethanol. Filtered and evaporated to give crude (3-azido-propyl)-triphenyl-phosphonium bromide and was used directly for the next step reaction without further purification.
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